Allyl chlorodifluoroacetate
Overview
Description
Synthesis Analysis
The synthesis of allyl chlorodifluoroacetate involves the Reformatskii-Claisen reaction, which affords 2,2-difluoro-4-pentenoic acid in good yields, starting from inexpensive chloro-difluoroacetic acid. This method provides an efficient route to obtain a variety of useful fluorine-containing synthetic building blocks (Greuter, Lang, & Romann, 1988).
Molecular Structure Analysis
The molecular structure of this compound allows for its reactivity towards butyllithium, leading to a concise synthesis of gem-difluoro2-ethoxy allylic alcohols. This unique reactivity is attributed to the chlorine atom in chlorodifluoromethyl epoxy ethers, showcasing the compound's versatile chemistry (Bégué, Bonnet‐Delpon, & Rock, 1994).
Chemical Reactions and Properties
This compound participates in practical chlorodifluoromethylation reactions mediated by diacyl peroxide generated in situ from chlorodifluoroacetic anhydride. This process allows for allylic and amino-chlorodifluoromethylations of alkenes, showcasing its significant role in the formation of chlorodifluoromethylated compounds (Kawamura et al., 2018).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical syntheses. However, detailed data on these physical properties specifically for this compound are not readily available in the cited literature. The focus tends to be on the compound's reactivity and the products derived from its application in synthesis.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity in various chemical reactions, are highlighted by its role in the formation of fluorine-containing organozinc reagents and its involvement in Reformatskii-type reactions. These reactions underscore the compound's utility in synthesizing fluorine-containing molecules, an area of significant interest in chemical research (Lang & Schaub, 1988).
Scientific Research Applications
Fluorine-Containing Synthetic Building Blocks : Allyl chlorodifluoroacetate is used in the Silicon-induced Reformatskii-Claisen reaction, yielding valuable fluorine-containing synthetic building blocks. This method is particularly promising for the synthesis of organozinc compounds (Greuter, Lang, & Romann, 1988).
Starting Material for Reformatskii-Type Syntheses : It serves as a promising starting material for Reformatskii-type syntheses of fluorine-containing molecules, offering an attractive alternative to bromodifluoroacetic acid (Lang & Schaub, 1988).
Chlorodifluoromethylation Reactions : The compound is used in developing practical chlorodifluoromethylation reactions, enabling efficient allylic and amino-chlorodifluoromethylations of alkenes under metal-free conditions (Kawamura et al., 2018).
Difluoromethylation of Thiols : It is effective in the difluoromethylation of thiols, particularly for heterocyclic nitrogen compounds and phenylselenol, offering versatility in thiol-based synthesis (Mehta & Greaney, 2013).
Synthesis of Tertiary Homoallylic Alcohols : this compound is used in catalytic methods for adding organoboron reagents to fluorine-substituted ketones, producing tertiary homoallylic alcohols with high enantiomeric purity. This has potential applications in medical, agricultural, and materials research (Lee et al., 2016).
Synthesis of gem-Difluoro2-ethoxy Allylic Alcohols : This compound enables the synthesis of gem-difluoro2-ethoxy allylic alcohols from ethyl chlorodifluoroacetate, using chlorodifluoromethyl epoxy ethers (Bégué, Bonnet-Delpon, & Rock, 1994).
Preparation of Difluoromethylene-Functionalized Compounds : It facilitates the convenient synthesis of difluoromethylene-functionalized compounds from chlorodifluoroacetic acid (Yoshida, Morinaga, & Iyoda, 1994).
Environmental Impact Study : The environmental impact of unsaturated fluoroesters, including compounds related to this compound, is studied, focusing on their atmospheric chemistry and environmental effects (Rodríguez et al., 2016).
Mechanism of Action
Target of Action
Allyl chlorodifluoroacetate is primarily involved in the synthesis of complex molecules through the process of allylic substitution . It interacts with group IX-metal catalysts, such as palladium, rhodium, and iridium, which serve as its primary targets .
Mode of Action
The compound undergoes a process called oxidative allylic C–H functionalization via group IX-metal catalysis . This process involves the direct functionalization of allylic C–H bonds of unactivated alkenes, thereby avoiding the need for prefunctionalization . The process involves the palladium(II)-dependent release of difluorocarbene and rapid difluorocarbene migratory insertion .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of gem-difluoroalkenes, including drug-like molecules, with high functional group tolerance . The synthetic utility of this protocol has also been demonstrated by the diverse transformations of the resulting gem-difluoroalkenes into medicinally interesting fluorinated structures, including trifluoromethyl, difluoromethylene, and monofluorovinyl-containing compounds .
Result of Action
The result of this compound’s action is the efficient preparation of various gem-difluoroalkenes, including drug-like molecules, with high functional group tolerance . These gem-difluoroalkenes can then be transformed into a wide range of mono-, di-, and trifluorinated compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other chemicals, can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s reactivity and stability can also be influenced by the presence of protective groups .
Safety and Hazards
Future Directions
properties
IUPAC Name |
prop-2-enyl 2-chloro-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOSMQFOBYVXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434085 | |
Record name | Allyl chlorodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118337-48-7 | |
Record name | Allyl chlorodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of allyl chlorodifluoroacetate in the synthesis of 2',3'-dideoxy-6',6'-difluoro-2'-thionucleosides?
A1: this compound serves as a key starting material in the synthesis. It undergoes a TMSCl/pyridine-induced stereoselective Reformatskii-Claisen rearrangement, which is crucial for establishing the desired stereochemistry in the final 2',3'-dideoxy-6',6'-difluoro-2'-thionucleoside analogs. [, ]
Q2: Why is the stereoselective synthesis of these nucleoside analogs important?
A2: The stereoselective synthesis is particularly important because these nucleoside analogs are designed to mimic naturally occurring nucleosides like L-OddC and 3TC. These natural compounds exhibit potent antiviral activity. By controlling the stereochemistry during synthesis, researchers aim to create analogs with improved pharmacological properties, such as enhanced activity and selectivity towards specific viral targets. [, ]
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